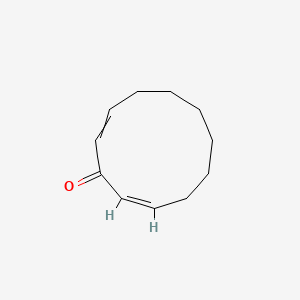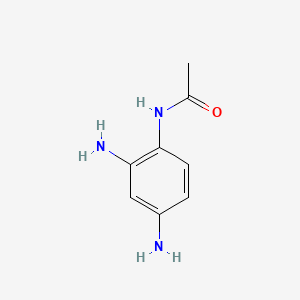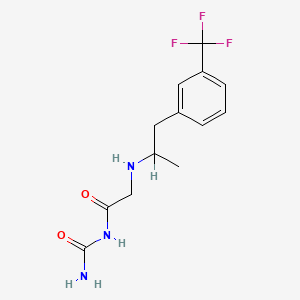
1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea is a synthetic organic compound with the molecular formula C13H16F3N3O2 and a molar mass of 303.28 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea involves multiple steps, typically starting with the preparation of the alpha-Methyl-m-trifluoromethylphenethylamine precursor. This precursor is then reacted with acetylurea under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demand for the compound in various research and industrial applications.
Analyse Chemischer Reaktionen
1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea can be compared with other similar compounds, such as:
- 1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide
- 1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid
- 1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylthiourea
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and reactivity. The presence of the acetylurea group in this compound imparts unique characteristics, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
29485-14-1 |
|---|---|
Molekularformel |
C13H16F3N3O2 |
Molekulargewicht |
303.28 g/mol |
IUPAC-Name |
N-carbamoyl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide |
InChI |
InChI=1S/C13H16F3N3O2/c1-8(18-7-11(20)19-12(17)21)5-9-3-2-4-10(6-9)13(14,15)16/h2-4,6,8,18H,5,7H2,1H3,(H3,17,19,20,21) |
InChI-Schlüssel |
GAVCGCBEHJDRDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


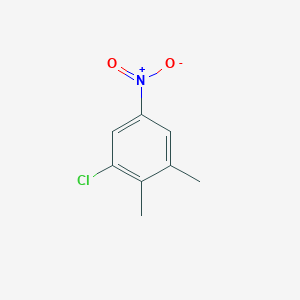
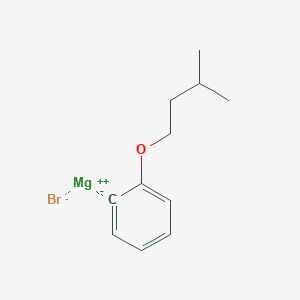
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)
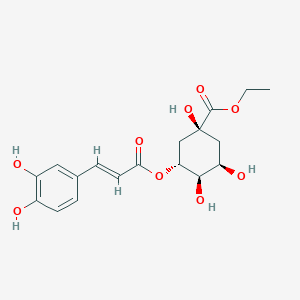
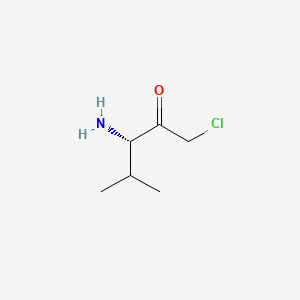
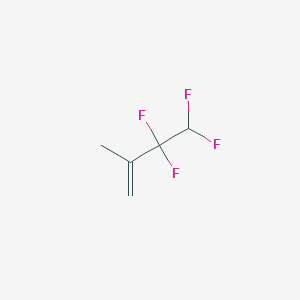
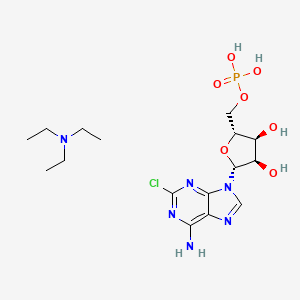
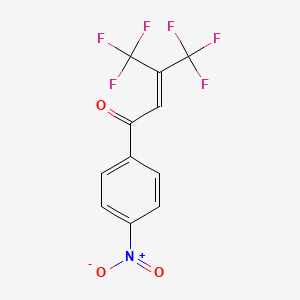
![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)
